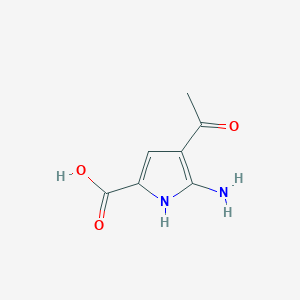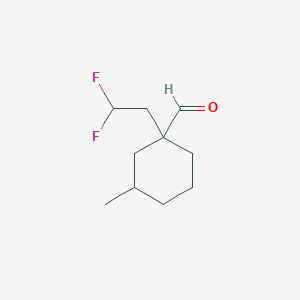
1-(2,2-Difluoroethyl)-3-methylcyclohexane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluoroethyl)-3-methylcyclohexane-1-carbaldehyde is a fluorinated organic compound. The presence of fluorine atoms in its structure imparts unique physicochemical properties, making it valuable in various fields such as medicinal chemistry, materials science, and agrochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the electrophilic 2,2-difluoroethylation of nucleophiles using hypervalent iodine reagents . This method allows for the selective introduction of the difluoroethyl group into various nucleophiles, including thiols, amines, and alcohols .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic difluoroethylation reactions. The use of hypervalent iodine reagents, such as (2,2-difluoroethyl)(aryl)iodonium triflate, is crucial for achieving high yields and selectivity . Optimization of reaction conditions, including the choice of oxidants and solvents, is essential for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,2-Difluoroethyl)-3-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and alcohols can react with the difluoroethyl group under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Difluoroethylated nucleophiles.
Applications De Recherche Scientifique
1-(2,2-Difluoroethyl)-3-methylcyclohexane-1-carbaldehyde has several scientific research applications:
Medicinal Chemistry: The difluoroethyl group is a valuable pharmacophore in drug design, enhancing metabolic stability and target specificity.
Materials Science: Fluorinated compounds are used in the development of advanced materials with unique properties.
Agrochemistry: The compound’s stability and reactivity make it useful in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(2,2-Difluoroethyl)-3-methylcyclohexane-1-carbaldehyde involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The difluoroethyl group enhances lipophilicity and metabolic stability, allowing the compound to effectively bind to its targets . The presence of fluorine atoms increases the acidity of the α-proton, tuning the compound’s affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: These compounds share the difluoroethyl group and exhibit similar reactivity and stability.
3-(Difluoromethyl)-1-methyl-1H-pyrazole: This compound is important in the agrochemical industry and shares the difluoromethyl group.
Uniqueness
1-(2,2-Difluoroethyl)-3-methylcyclohexane-1-carbaldehyde is unique due to its specific structure, which combines the difluoroethyl group with a cyclohexane ring and an aldehyde functional group. This combination imparts distinct physicochemical properties, making it valuable in various applications.
Propriétés
Formule moléculaire |
C10H16F2O |
|---|---|
Poids moléculaire |
190.23 g/mol |
Nom IUPAC |
1-(2,2-difluoroethyl)-3-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H16F2O/c1-8-3-2-4-10(5-8,7-13)6-9(11)12/h7-9H,2-6H2,1H3 |
Clé InChI |
NLPQMGUHTXYKEC-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)(CC(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



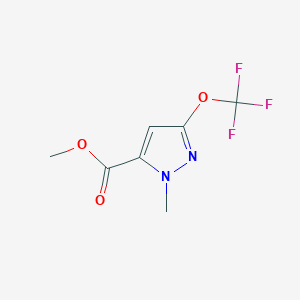
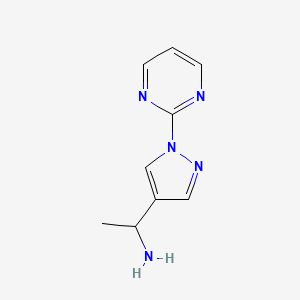

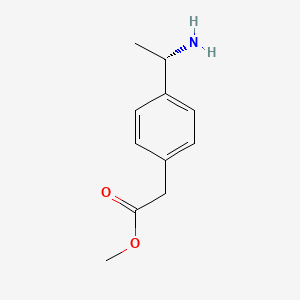
![2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carbaldehyde](/img/structure/B15278464.png)
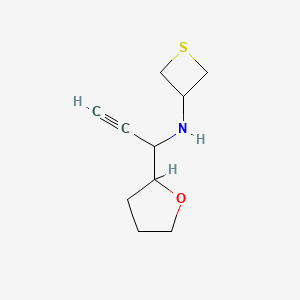
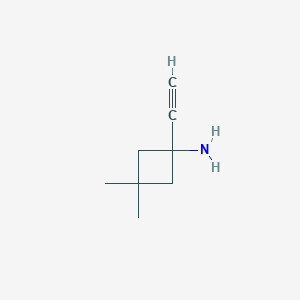
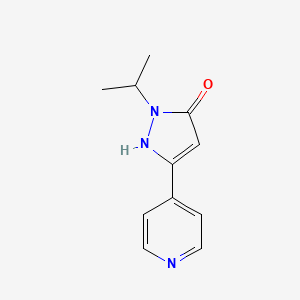

![tert-Butyl 3-bromo-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate](/img/structure/B15278485.png)


